molecular formula C8H6F5N B3031649 4-(Pentafluoroethyl)aniline CAS No. 60979-04-6

4-(Pentafluoroethyl)aniline

Cat. No.: B3031649
CAS No.: 60979-04-6
M. Wt: 211.13 g/mol
InChI Key: DHBQQUHYERQIMY-UHFFFAOYSA-N
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Description

4-(Pentafluoroethyl)aniline is an organic compound with the molecular formula C8H6F5N. It is characterized by the presence of a pentafluoroethyl group attached to the para position of an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pentafluoroethyl)aniline typically involves the reduction of 1-nitro-3-(pentafluoroethyl)benzene. One common method includes the use of iron powder and concentrated hydrochloric acid in methanol at low temperatures (0°C) followed by gradual warming to room temperature . The reaction mixture is then filtered and purified to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the handling of reactive chemicals and the need for precise temperature control .

Chemical Reactions Analysis

Types of Reactions: 4-(Pentafluoroethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Iron powder and hydrochloric acid are frequently used for reduction reactions.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

4-(Pentafluoroethyl)aniline has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Fluoroaniline: A simpler fluorinated aniline with a single fluorine atom.

    4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a pentafluoroethyl group.

    4-(Difluoromethyl)aniline: Features a difluoromethyl group.

Comparison: 4-(Pentafluoroethyl)aniline is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects compared to other fluorinated anilines. This uniqueness can result in different reactivity patterns, binding affinities, and applications in various fields .

Properties

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N/c9-7(10,8(11,12)13)5-1-3-6(14)4-2-5/h1-4H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBQQUHYERQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548366
Record name 4-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60979-04-6
Record name 4-(Pentafluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(1,1,2,2,2-Pentafluoroethyl)phenylamine was prepared from 1-Nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene similar to the procedure in preparation of 4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-pentafluoroethyl-3-(2-pyrrolidin-1-yl-ethoxy)-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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